TCS 46B TCS 46B TCS 46b is a subtype-selective NR1A/NR2B NMDA receptor antagonist.
Orally active, subtype-selective NR1A/NR2B NMDA receptor antagonist (IC50 values are 5.3, 35000 and > 100000 nM for NR1A/2B, NR1A/2A and NR1A/2C receptor subtypes respectively). Potentiates the effect of L-DOPA in 6-OHDA-lesioned rats following oral administration.
Brand Name: Vulcanchem
CAS No.: 302799-86-6
VCID: VC0004572
InChI: InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26)
SMILES: C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4
Molecular Formula: C22H23N3O
Molecular Weight: 345.4 g/mol

TCS 46B

CAS No.: 302799-86-6

Cat. No.: VC0004572

Molecular Formula: C22H23N3O

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

TCS 46B - 302799-86-6

Specification

CAS No. 302799-86-6
Molecular Formula C22H23N3O
Molecular Weight 345.4 g/mol
IUPAC Name 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26)
Standard InChI Key JJEXWPHPFZLTCU-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4

Introduction

Chemical Identity and Structural Properties

TCS 46B, systematically named 5-(3-(4-benzylpiperidin-1-yl)prop-1-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one, has a molecular formula of C22H23N3O\text{C}_{22}\text{H}_{23}\text{N}_3\text{O} and a molecular weight of 345.44 g/mol . The compound features a benzimidazolone core linked via a propynyl chain to a 4-benzylpiperidine moiety, a structure optimized for NMDA receptor subtype selectivity .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Purity≥98% (HPLC)
Solubility<34.54 mg/mL in DMSO or ethanol
Storage ConditionsRoom temperature (15–25°C)
Canonical SMILESO=C1NC2=CC(C#CCN3CCC(CC4=CC=CC=C4)CC3)=CC=C2N1

The limited solubility in aqueous buffers necessitates stock solutions in dimethyl sulfoxide (DMSO) or ethanol, with recommendations to avoid repeated freeze-thaw cycles .

Pharmacological Profile and Mechanism of Action

TCS 46B exhibits potent and selective antagonism at GluN1A/GluN2B NMDA receptors, a subtype implicated in synaptic plasticity, excitotoxicity, and neurodegenerative diseases .

Receptor Selectivity and Potency

The compound demonstrates nanomolar affinity for GluN1A/2B receptors, with minimal activity at other NMDA receptor subtypes:

Receptor SubtypeIC₅₀ (nM)Selectivity vs. GluN1A/2B
GluN1A/2B (NR1A/NR2B)5.31x
GluN1A/2A (NR1A/NR2A)35,0006,604x
GluN1A/2C (NR1A/NR2C)>100,000>18,868x

Data from electrophysiological assays confirm this selectivity profile, which underpins its utility in dissecting GluN2B-specific signaling pathways .

In Vivo Pharmacodynamics

Oral administration of TCS 46B (10 mg/kg) potentiates the rotational behavior induced by L-DOPA in 6-OHDA-lesioned rats, a model of Parkinson’s disease . This effect correlates with enhanced dopamine receptor sensitivity in the denervated striatum, suggesting GluN2B antagonism mitigates dyskinesia-associated plasticity .

Applications in Neurological Research

Parkinson’s Disease Models

By attenuating GluN2B-mediated excitotoxicity in basal ganglia circuits, TCS 46B reduces abnormal involuntary movements in L-DOPA-treated parkinsonian rodents . This aligns with clinical evidence implicating GluN2B in levodopa-induced dyskinesia (LID) .

Neuroprotection and Stroke

GluN2B-containing NMDA receptors are preferentially expressed in extrasynaptic regions, where they mediate pro-death signaling during ischemic injury. TCS 46B’s subtype selectivity makes it a candidate for stroke research, though in vivo efficacy remains under investigation .

Synthesis and Radiolabeling

The synthesis of TCS 46B involves Sonogashira coupling between 5-iodo-1,3-dihydrobenzimidazol-2-one and 3-(4-benzylpiperidin-1-yl)prop-1-yne, as detailed by Wright et al. (2000) . Roger et al. (2003) developed a carbon-11-labeled analog (11C^{11}\text{C}-TCS 46B) for positron emission tomography (PET), enabling non-invasive quantification of GluN2B receptor density in vivo .

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